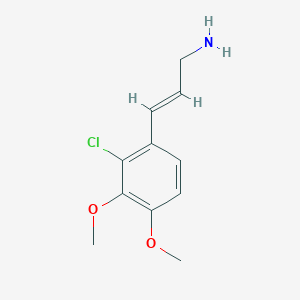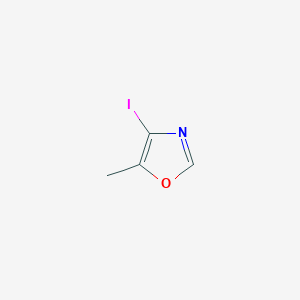
methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate typically involves a multi-step process. One common method starts with the bromination of an indole derivative, followed by the introduction of a benzyloxy group through a nucleophilic substitution reaction. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Applications De Recherche Scientifique
Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(benzyloxy)-1H-indole-2-carboxylate: Lacks the bromine atom at the 7-position.
Methyl 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylate: Contains a chlorine atom instead of bromine.
Methyl 4-(benzyloxy)-7-fluoro-1H-indole-2-carboxylate: Contains a fluorine atom instead of bromine.
Uniqueness
Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate is unique due to the presence of the bromine atom at the 7-position, which can influence its reactivity and biological activity. The bromine atom can participate in various halogen bonding interactions, potentially enhancing the compound’s binding affinity to molecular targets .
Propriétés
Formule moléculaire |
C17H14BrNO3 |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
methyl 7-bromo-4-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14BrNO3/c1-21-17(20)14-9-12-15(8-7-13(18)16(12)19-14)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 |
Clé InChI |
ALFVWWQUXVOYNQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=CC(=C2N1)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



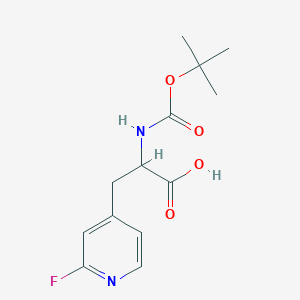
![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
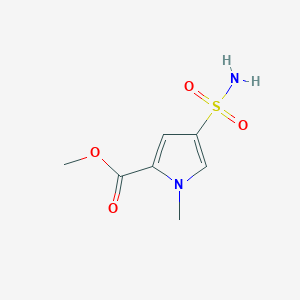
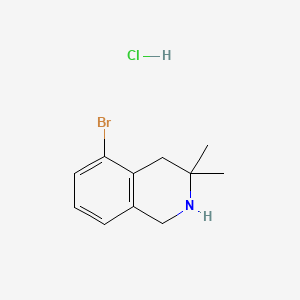
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)

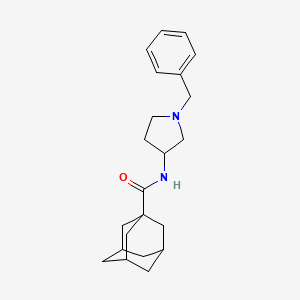

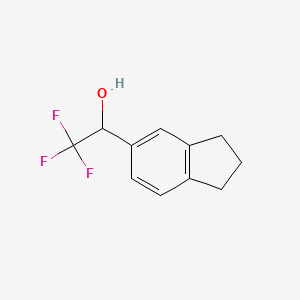
![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
